1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
Description
Chemical Structure and Properties 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride is a substituted phenylalkylamine derivative with a trifluoromethylsulfanyl (-SCF₃) group at the meta position of the phenyl ring. Its molecular formula is C₉H₁₁ClF₃NS, with a molecular weight of 257.71 g/mol and a purity of 95% .
The trifluoromethylsulfanyl substituent contributes to high electronegativity and lipophilicity, which may enhance membrane permeability and metabolic stability compared to non-fluorinated analogs.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[3-(trifluoromethylsulfanyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS.ClH/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQDNRNSLYKQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)SC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride (CAS: 1373865-55-4) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance biological activity through electronic effects. The molecular formula is , with a molecular weight of 221.24 g/mol. The presence of the trifluoromethyl group significantly influences its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl substituents exhibit enhanced antimicrobial properties. For instance, derivatives containing this group have demonstrated significant activity against various bacterial strains, particularly Chlamydia species, where the trifluoromethyl group plays a crucial role in their efficacy .
- Antitumor Activity : The compound has also been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that similar compounds with electron-withdrawing groups, like trifluoromethyl, can improve cytotoxicity against tumor cells. It has been noted that such modifications can lead to increased selectivity and potency against specific cancer types .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, likely due to the ability of the compound to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Chlamydial Infections : A study highlighted that compounds with the trifluoromethyl group showed superior antichlamydial activity compared to their non-substituted counterparts. This suggests that the trifluoromethyl group enhances binding affinity or alters metabolic pathways in pathogens .
- Cytotoxicity Against Cancer Cells : In vitro studies have reported IC50 values indicating potent cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound exhibited IC50 values in the low micromolar range, demonstrating significant growth inhibition .
Data Table: Biological Activity Summary
Scientific Research Applications
Applications in Scientific Research
1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride has been explored for various applications in scientific research:
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may exhibit significant biological activity, particularly in areas such as:
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may influence neurotransmitter systems, potentially leading to antidepressant effects.
- Anticancer Properties : The trifluoromethyl group is often associated with increased potency in anticancer agents. Research is ongoing to evaluate its efficacy against different cancer cell lines.
Chemical Biology
In chemical biology, this compound serves as a valuable tool for:
- Bioconjugation : The amine group allows for easy conjugation with other biomolecules, facilitating the study of protein interactions and cellular processes.
- Probe Development : It can be utilized in the development of probes for imaging or tracking biological processes within cells.
Material Science
Due to its unique chemical properties, this compound has potential applications in material science:
- Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored various derivatives of phenethylamines, including those with trifluoromethyl substitutions. Results indicated that certain analogs exhibited significant serotonin reuptake inhibition, suggesting potential antidepressant properties .
Case Study 2: Anticancer Research
Research conducted at a leading cancer research institute investigated the effects of trifluoromethylated compounds on cancer cell proliferation. Findings demonstrated that these compounds could induce apoptosis in specific cancer cell lines, supporting further exploration into their mechanisms of action .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table compares 1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride with structurally related compounds differing in substituent groups:
Key Observations:
- In contrast, the -SF₅ group () increases molecular weight and electronegativity, which may reduce bioavailability.
- Positional Isomerism : Para-substituted analogs like 2C-T () exhibit distinct pharmacological profiles, with reported activity as biased agonists, highlighting the importance of substituent positioning .
Analogues with Fluorinated Phenyl Groups
Fluorination at different positions or with varying fluorine counts alters physicochemical properties:
| Compound Name | Fluorination Pattern | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 1-(2,3,4-Trifluorophenyl)ethan-1-amine HCl | 2,3,4-Trifluoro | C₈H₉ClF₃N | 211.61 | 321318-41-6 |
| (R)-1-(3-Chloro-5-fluorophenyl)ethanaMine HCl | 3-Cl, 5-F | C₈H₈Cl₂FN | 228.07 | 1217475-54-1 |
| 1-(4-(Trifluoromethyl)phenyl)ethan-1-amine HCl (para-CF₃) | -CF₃ (para) | C₉H₁₁ClF₃N | 225.64 | 856645-99-3 |
Key Observations:
- Trifluorophenyl vs. Trifluoromethylsulfanyl : The main compound’s -SCF₃ group (vs. -CF₃) introduces sulfur, increasing molecular weight and polar surface area, which may affect solubility and binding kinetics.
- Halogen Mixing : Chloro-fluoro analogs (e.g., 1217475-54-1) combine halogen effects for enhanced receptor affinity or metabolic resistance .
Q & A
Q. What are the optimal synthetic routes for preparing 1-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride?
Methodological Answer: The synthesis typically involves functionalizing a phenyl ring with trifluoromethylsulfanyl (SCF₃) groups, followed by introduction of the ethanamine moiety. Key steps include:
- Sulfanylation : Reacting 3-bromophenyl precursors with trifluoromethylthiolating agents (e.g., AgSCF₃ or CuSCF₃ catalysts under anhydrous conditions) to install the SCF₃ group .
- Amination : Reductive amination or Gabriel synthesis to introduce the ethanamine chain. For example, using lithium aluminum hydride (LiAlH₄) to reduce nitriles or imines .
- Hydrochloride Formation : Treating the free base with HCl in dioxane or ethyl acetate to precipitate the hydrochloride salt .
Q. Critical Considerations :
- Avoid moisture during sulfanylation to prevent hydrolysis of SCF₃ groups.
- Monitor reaction progress via TLC or LC-MS to ensure intermediate purity.
Q. How should researchers handle and store this compound safely?
Methodological Answer:
- Protective Measures : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential HCl vapor release .
- Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation. Desiccate to avoid hygroscopic absorption .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to hazardous waste containers. Partner with certified disposal services for halogenated organic waste .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structure. Key signals: SCF₃ group (δ ~43 ppm in ¹⁹F NMR), aromatic protons (δ 7.0–7.8 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (expected m/z ~250–260) .
- HPLC Purity Analysis : C18 column, mobile phase: 0.1% TFA in acetonitrile/water (gradient elution), UV detection at 254 nm .
Advanced Research Questions
Q. How does the SCF₃ substituent influence receptor binding in serotonin/dopamine systems?
Methodological Answer:
- Receptor Assays : Conduct competitive binding studies using radiolabeled ligands (e.g., [³H]LSD for 5-HT2A receptors). Compare IC₅₀ values of the compound to reference agonists (e.g., 2C-T derivatives) .
- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells expressing cloned receptors to assess biased agonism .
- Computational Modeling : Dock the compound into receptor crystal structures (e.g., 5-HT2A PDB: 6WGT) using Schrödinger Suite to evaluate SCF₃ interactions with hydrophobic binding pockets .
Key Finding : SCF₃ groups enhance lipophilicity (logP ~2.5), potentially improving blood-brain barrier penetration but may reduce aqueous solubility .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Reproducibility Checks : Validate assays using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) .
- Batch Analysis : Compare purity (≥95% by HPLC) and stereochemistry (via chiral HPLC) across synthetic batches .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in EC₅₀ variability .
Example Contradiction : Discrepancies in 5-HT2A affinity (Ki = 10–100 nM) may arise from differences in cell lines (CHO vs. HEK293) or ligand concentrations .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
Methodological Answer:
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO to enhance solubility. Avoid basic conditions (pH >8) to prevent amine deprotonation .
- Lyophilization : Freeze-dry the hydrochloride salt and reconstitute in saline immediately before use .
- Stability Testing : Monitor degradation via LC-MS over 24 hours at 37°C. Target >90% remaining parent compound .
Q. How does the compound’s metabolic profile affect its pharmacokinetic properties?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via UPLC-QTOF-MS. Major pathways: S-oxidation of SCF₃ or N-dealkylation .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ >10 µM suggests low drug-drug interaction risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
